molecular formula C16H16O9 B7796255 3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

Cat. No.: B7796255
M. Wt: 352.29 g/mol
InChI Key: ARQXEQLMMNGFDU-UHFFFAOYSA-N
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Description

3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid is a complex organic compound that features a chromone moiety linked to a sugar derivative. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid typically involves multiple steps:

    Chromone Synthesis: The chromone moiety can be synthesized through the cyclization of o-hydroxyacetophenone derivatives under acidic conditions.

    Glycosylation: The chromone derivative is then glycosylated using a suitable sugar donor in the presence of a glycosylation promoter such as a Lewis acid.

    Protection and Deprotection: Protecting groups may be used to protect hydroxyl groups during the synthesis, which are later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the chromone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the chromone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, dihydrochromones.

    Substitution Products: Halogenated derivatives, substituted chromones.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for the synthesis of various biologically active derivatives.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Antioxidant Activity: Evaluated for its ability to scavenge free radicals.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a plant growth regulator or pesticide.

Mechanism of Action

The mechanism of action of 3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds with similar chromone structures, such as quercetin and kaempferol.

    Glycosides: Compounds with sugar moieties linked to various aglycones, such as rutin and naringin.

Uniqueness

    Structural Features: The specific combination of the chromone moiety and the sugar derivative makes this compound unique.

    Biological Activity: The compound may exhibit distinct biological activities compared to other similar compounds due to its unique structure.

Properties

IUPAC Name

3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQXEQLMMNGFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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